molecular formula C20H10O4 B1268552 [2,2'-Binaphthalene]-1,1',4,4'-tetrone CAS No. 3408-13-7

[2,2'-Binaphthalene]-1,1',4,4'-tetrone

Cat. No. B1268552
CAS RN: 3408-13-7
M. Wt: 314.3 g/mol
InChI Key: QWYZAMKNTSAAPN-UHFFFAOYSA-N
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Description

“[2,2’-Binaphthalene]-1,1’,4,4’-tetrone” is a chemical compound with the molecular formula C20H14 . It is also known by other names such as 2,2’-Binaphthyl, β,β’-Binaphthyl, 2,2’-Dinaphthyl, and 2,2-Binahthalene .


Synthesis Analysis

The synthesis of binaphthalene-based compounds has been reported in various studies . For instance, one study reported the enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis (diphenylphosphane) and its derivatives . Another study discussed the synthesis and photophysical properties of 2,2′-binaphthalene-based receptor bearing trimethylsilyl groups to improve solubility .


Molecular Structure Analysis

The molecular structure of “[2,2’-Binaphthalene]-1,1’,4,4’-tetrone” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[2,2’-Binaphthalene]-1,1’,4,4’-tetrone” include its molecular weight of 254.3252 . Other properties such as hardness, topography, and hydrophilicity can be determined using various techniques .

Scientific Research Applications

Synthesis and Stereochemistry of Binaphthoquinones

  • Synthesis of Chiral Binaphthoquinones : The synthesis of chiral binaphthoquinones, which are atrop-isomeric to naturally occurring compounds such as isodiospyrin, has been accomplished using oxazoline chemistry. The stereochemistry of these compounds was determined through X-ray crystal structure determination and circular dichroic spectroscopy (Baker, Liu, & Sargent, 1998).

  • Naphthoquinones from Juglandaceae : Research has identified oligomeric juglones in Juglandaceae plants, including a compound structurally related to [2,2'-Binaphthalene]-1,1',4,4'-tetrone, demonstrating the occurrence of such compounds in nature (Hirakawa, Ogiue, Motoyoshiya, & Yajima, 1986).

  • Optical Resolution of Binaphthalene Derivatives : A practical method for resolving the optical isomers of 1,1'-binaphthalene derivatives has been developed, providing access to highly pure enantiomers on a preparative scale (Tamai, Heung-Cho, Iizuka, Okamura, & Miyano, 1990).

Chemical Properties and Applications

  • Hydrogen Bond-Directed Co-Crystals : Studies on 1,1'-binaphthalene-2,2'-diol and various aromatic diimines have led to the formation of well-defined co-crystals, stabilized by hydrogen bonds and other interactions. These findings are significant for understanding molecular recognition and crystal engineering (Ji, Deng, Wang, & Miao, 2009).

  • Oxidative Skeletal Rearrangement of BINAMs : An oxidative skeletal rearrangement of 1,1'-binaphthalene-2,2'-diamines (BINAMs) has been discovered, leading to the synthesis of unique azaacenes. This method provides a novel approach to synthesizing complex structures that are challenging to create using classical methods (Takeda, Okazaki, & Minakata, 2014).

  • A Binaphthoquinone from Diospyros greeniwayi : Research identified a novel binaphthoquinone, isolated from Diospyros greeniwayi, which is an example of a dimer derived from naturally occurring compounds. This discovery adds to the understanding of natural product chemistry (Khan & Rwekika, 1998).

  • Conformational Analysis : Studies on various binaphthalene derivatives have provided insights into their conformational behavior, which is crucial for understanding their reactivity and potential applications in materials science and molecular design (Lam, Ma, Huang, & Liang, 2003).

properties

IUPAC Name

2-(1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O4/c21-17-9-15(19(23)13-7-3-1-5-11(13)17)16-10-18(22)12-6-2-4-8-14(12)20(16)24/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYZAMKNTSAAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)C3=CC(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347968
Record name [2,2'-Binaphthalene]-1,1',4,4'-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,2'-Binaphthalene]-1,1',4,4'-tetrone

CAS RN

3408-13-7
Record name [2,2'-Binaphthalene]-1,1',4,4'-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
M Tišler - Organic Preparations and Procedures International, 1986 - Taylor & Francis
Binaphthalenes and in particular binaphthoquinones have been isolated from various plants or are produced by microorganisms.’They are generally formed from phenolic substrates by …
Number of citations: 15 www.tandfonline.com
R Rahaman, S Munshi, S Banerjee… - Dalton …, 2019 - pubs.rsc.org
The influence of supporting ligands and co-ligands on the dioxygen reactivity of a series of iron(II) complexes, [(6-Me3-TPA)FeII(GN-H)]+ (1), [(6-Me3-TPA)FeII(DHN-H)]+ (1a), [(BPMEN)…
Number of citations: 1 pubs.rsc.org
HJ Al-Tameme, IH Hameed, SA Idan… - Journal of …, 2015 - academicjournals.org
Medicinal plants are potential sources of natural compounds with biological activities, and therefore attract the attention of researchers worldwide. The objective of this research is to …
Number of citations: 138 academicjournals.org
CT Sadashiva, P Sharanappa, Y Naidoo… - African Journal of …, 2013 - ajol.info
In this study, the chemical composition of the essential oil of Premna coriacea leaves was investigated. Extraction by hydrodistillation followed by gas chromatography and mass …
Number of citations: 12 www.ajol.info
JF Priyadarshini - Journal of Natural Remedies, 2020 - pdfs.semanticscholar.org
Best alternative for cancer treatment is medicinal plants with numerous pharmacological properties which is used in many countries around the world. The present study was focussedto …
Number of citations: 0 pdfs.semanticscholar.org
K Hirakawa, E Ogiue, J Motoyoshiya, M Yajima - Phytochemistry, 1986 - Elsevier
The oligomeric juglones isolated from the barks of Juglandaceae plants, Pterocarya and Juglans, were shown to be 3,3′-bijuglone (8,8′-dihydroxy[2,2′-binaphthalene]-1,1′,4,4′-…
Number of citations: 75 www.sciencedirect.com
AE Ejele, NJ Aneke - International Journal of Tropical Agriculture and Food …, 2011 - ajol.info
The neutral metabolite obtained from ethanol extract of Aloe vera was characterized using the Gas Chromatography/Mass Spectroscopy. The results showed that the oil contained five …
Number of citations: 2 www.ajol.info
A Harun, NA Aziz, NSM Azenan… - Malays. J. Anal …, 2020 - mjas.analis.com.my
This study aimed to investigate the antimicrobial activity of petroleum ether extracts and the identification of alternative antimicrobial and antioxidative constituents from petroleum ether …
Number of citations: 3 mjas.analis.com.my
AO Onanuga, GK Oloyede - researchgate.net
The essential oil of different organs of Costus lucanusianus J. Braun & K. Schum (Family Costaceae) obtained by hydrodistillation were analysed by Gas chromatography-mass …
Number of citations: 2 www.researchgate.net
BA Carter-Cooper, S Fletcher, D Ferraris… - Bioorganic & medicinal …, 2017 - Elsevier
The synthesis, characterization and antileukemic activity of rationally designed amino dimeric naphthoquinone (BiQ) possessing aziridine as alkylating moiety is described. Bis-…
Number of citations: 11 www.sciencedirect.com

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